molecular formula C10H10BrFO B1443475 3-Bromo-4-(2-fluorophenyl)butan-2-one CAS No. 1250924-34-5

3-Bromo-4-(2-fluorophenyl)butan-2-one

Cat. No.: B1443475
CAS No.: 1250924-34-5
M. Wt: 245.09 g/mol
InChI Key: BGERWDDYWDRTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10BrFO. It is a brominated ketone that features a fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3-bromo-4-(2-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-7(13)9(11)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGERWDDYWDRTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-fluorophenyl)butan-2-one typically involves the bromination of 4-(2-fluorophenyl)butan-2-one. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-4-(2-fluorophenyl)butan-2-one is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-fluorophenyl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorophenyl groups contribute to its reactivity and binding affinity, allowing it to modulate biological pathways and exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-(2-fluorophenyl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications in research and industry .

Biological Activity

3-Bromo-4-(2-fluorophenyl)butan-2-one is an organic compound with significant biological activity, primarily due to its unique structural features that allow it to interact with various biological targets. This article provides a comprehensive overview of the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a bromine atom and a fluorophenyl group, which enhance its reactivity. The presence of these halogens allows for the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or alteration of their functions. This reactivity is crucial for understanding the compound's biological effects, particularly in drug development contexts.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
  • Oxidative Stress Modulation : It may influence cellular oxidative stress levels, which can affect various signal transduction pathways involved in cell survival and apoptosis.
  • Protein Interaction : Interaction studies indicate that this compound can effectively bind to proteins, leading to changes in their functional states.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. A study evaluating its efficacy against various bacterial strains indicated that the compound possesses sub-micromolar potency against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR)

A detailed structure–activity relationship analysis revealed that modifications in the substituents on the phenyl ring significantly impact the compound's biological activity. For instance, electron-withdrawing groups at specific positions enhance potency, while bulky substituents lead to decreased activity. This insight is crucial for optimizing the compound for therapeutic applications .

Table 1: Biological Activity of this compound

Activity TypeObserved EffectReference
AntimicrobialSub-micromolar potency
Enzyme InhibitionSignificant inhibitory effects
Oxidative StressModulation observed

Therapeutic Potential

The therapeutic potential of this compound is being explored in various contexts:

  • Antibiotic Development : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
  • Cancer Research : Preliminary studies suggest that it may influence cancer cell signaling pathways, warranting further investigation into its anti-cancer properties.
  • Neuroprotection : Given its effects on oxidative stress, there is potential for developing neuroprotective agents based on this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(2-fluorophenyl)butan-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(2-fluorophenyl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.